molecular formula C18H17NO5 B2545103 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde CAS No. 872183-34-1

3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde

Cat. No.: B2545103
CAS No.: 872183-34-1
M. Wt: 327.336
InChI Key: KLDLUYUWJIBNTA-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde is an organic compound with the molecular formula C15H13NO5 It is characterized by the presence of methoxy, nitrobenzyl, and prop-2-en-1-yl groups attached to a benzaldehyde core

Scientific Research Applications

3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Future Directions

: Sigma-Aldrich Product Page

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde typically involves multi-step organic reactions One common approach is the alkylation of 3-methoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzoic acid

    Reduction: 3-Methoxy-4-[(3-aminobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
  • 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
  • 3-Methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde

Uniqueness

3-Methoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde is unique due to the presence of the prop-2-en-1-yl group, which can participate in additional chemical reactions such as cross-coupling and polymerization

Properties

IUPAC Name

3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-3-5-15-8-14(11-20)10-17(23-2)18(15)24-12-13-6-4-7-16(9-13)19(21)22/h3-4,6-11H,1,5,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLUYUWJIBNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC(=CC=C2)[N+](=O)[O-])CC=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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